6-Bromo-2,3-dihydroxybenzaldehyde chemical structure and properties
6-Bromo-2,3-dihydroxybenzaldehyde chemical structure and properties
An In-Depth Technical Guide to 6-Bromo-2,3-dihydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2,3-dihydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. While direct research on this specific isomer is emerging, its structural motifs are present in a variety of biologically active molecules. This document consolidates its known physicochemical properties, spectroscopic characteristics, and plausible synthetic routes. By examining the reactivity of its functional groups and drawing insights from closely related isomers, this guide serves as an authoritative resource for researchers and drug development professionals seeking to explore its potential as a versatile chemical intermediate and a scaffold for novel therapeutics.
Molecular Identity and Physicochemical Properties
6-Bromo-2,3-dihydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom, two adjacent hydroxyl groups, and an aldehyde functional group. The specific arrangement of these substituents dictates its electronic properties and chemical reactivity.
The chemical structure of 6-Bromo-2,3-dihydroxybenzaldehyde is visualized below.
Caption: Chemical structure of 6-Bromo-2,3-dihydroxybenzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 83983-71-5 | [1][2] |
| Molecular Formula | C₇H₅BrO₃ | [1][3] |
| Molecular Weight | 217.02 g/mol | [1] |
| Physical Form | Powder or crystals | [1] |
| Purity | ≥95% | [1] |
| InChI Key | PCSTWUHSLBALGP-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C(=C1O)O)C=O)Br | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic Profile
While a comprehensive, published spectroscopic dataset for 6-Bromo-2,3-dihydroxybenzaldehyde is not widely available, its structural features allow for a reliable prediction of its spectral characteristics based on data from analogous compounds.
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¹H NMR: The spectrum is expected to show two aromatic protons as doublets in the 6.5-7.5 ppm region. A singlet for the aldehydic proton should appear downfield, typically between 9.5 and 10.5 ppm. The two hydroxyl protons will present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
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¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbonyl carbon is expected in the 190-195 ppm range. The four aromatic carbons attached to oxygen, bromine, and the aldehyde group will appear between 110 and 160 ppm, while the two aromatic C-H carbons will be in the 115-130 ppm range. Data for the related 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can provide a reference for peak assignments[4].
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Infrared (IR) Spectroscopy: Key vibrational bands can be predicted by examining the parent compound, 2,3-dihydroxybenzaldehyde[5]. Expected peaks include a broad O-H stretching band (3200-3500 cm⁻¹), a sharp C=O stretch for the aldehyde (1650-1680 cm⁻¹), C=C stretching bands for the aromatic ring (1550-1600 cm⁻¹), and a C-Br stretching frequency in the fingerprint region (500-650 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
Synthetic Approach
A general and plausible route to 6-Bromo-2,3-dihydroxybenzaldehyde involves the electrophilic aromatic substitution of 2,3-dihydroxybenzaldehyde. The two hydroxyl groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The position-6 is ortho to the hydroxyl group at C2 and para to the hydroxyl group at C3, making it a highly favorable site for bromination.
Caption: General workflow for the synthesis of 6-Bromo-2,3-dihydroxybenzaldehyde.
Experimental Protocol: Bromination of 2,3-Dihydroxybenzaldehyde (Proposed)
This protocol is a generalized procedure based on standard organic chemistry methods for electrophilic bromination of activated phenols. Researchers should optimize conditions as necessary.[6][7]
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Dissolution: Dissolve one equivalent of 2,3-dihydroxybenzaldehyde in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0°C in an ice bath to control the reaction's exothermicity.
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Reagent Addition: Slowly add a solution of one equivalent of a brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) dropwise to the stirred mixture. The reaction should be protected from light.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
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Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 6-Bromo-2,3-dihydroxybenzaldehyde is governed by the interplay of its three functional groups[8].
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Aldehyde Group: The electrophilic carbonyl carbon is susceptible to nucleophilic addition. It readily reacts with primary amines to form Schiff bases, with stabilized ylides in Wittig-type reactions to form stilbene derivatives, and with acetophenones in Claisen-Schmidt condensations to yield chalcones[9]. These reactions make it a valuable precursor for a diverse range of complex molecules.
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Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated to form ethers or acylated to form esters. Their acidity also allows them to participate in base-catalyzed reactions. The presence of two adjacent hydroxyl groups (a catechol moiety) makes the molecule a potential ligand for metal chelation.
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Aromatic Ring: The electron-donating hydroxyl groups strongly activate the ring, while the bromine and aldehyde groups are deactivating. This electronic balance influences its susceptibility to further electrophilic substitution.
Applications in Research and Drug Development
While specific biological studies on 6-Bromo-2,3-dihydroxybenzaldehyde are limited, extensive research on its isomers, particularly 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), provides a compelling rationale for its investigation as a pharmacologically active compound. Dihydroxybenzaldehyde isomers, as a class, are known to possess diverse biological activities, including antimicrobial and anticancer properties[10].
Inferred Potential from Isomer Research: The Case of BDB
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural bromophenol isolated from marine red algae that has demonstrated significant therapeutic potential[11][12]. Its activities offer a predictive framework for the potential applications of its 6-bromo isomer.
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Anti-inflammatory and Antioxidant Activity: BDB has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like IL-6 by inhibiting key signaling pathways, including NF-κB and STAT1 phosphorylation in macrophages[11]. Furthermore, BDB protects against oxidative stress by activating the Akt-PGC1α-Sirt3 pathway, enhancing the activity of mitochondrial antioxidant enzymes[12].
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Cellular Protection: Studies have shown that BDB protects human keratinocytes from damage induced by environmental stressors like ultraviolet radiation and particulate matter (PM2.5)[13]. It mitigates oxidative stress, DNA damage, cell cycle arrest, and apoptosis, highlighting its potential in dermatological and environmental health applications[13][14][15].
Given the structural similarity, it is highly plausible that 6-Bromo-2,3-dihydroxybenzaldehyde could exhibit a similar profile of antioxidant and anti-inflammatory activities, making it a prime candidate for screening in models of inflammatory diseases, neurodegeneration, and skin disorders.
Utility as a Synthetic Building Block
Beyond its intrinsic bioactivity, the compound is a valuable precursor in medicinal chemistry. Its ability to form stilbenes, chalcones, and Schiff bases allows for the creation of compound libraries for high-throughput screening, targeting a wide range of diseases from cancer to infectious agents[9].
Safety and Handling
As a substituted benzaldehyde, 6-Bromo-2,3-dihydroxybenzaldehyde should be handled with appropriate care in a laboratory setting.
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Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation and may be harmful if swallowed[16][17]. It is noted to be air-sensitive, requiring proper storage[16].
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood[17][18].
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1][17].
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[17][18].
Conclusion
6-Bromo-2,3-dihydroxybenzaldehyde is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and predictable reactivity make it a versatile tool for synthetic chemists. While direct biological data remains scarce, compelling evidence from its isomers strongly suggests that it could possess valuable antioxidant and anti-inflammatory properties. This guide provides the foundational knowledge for researchers and drug development scientists to confidently handle, synthesize, and ultimately explore the full therapeutic and synthetic potential of this promising molecule.
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